molecular formula C21H17F3N2O5 B2624854 N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide CAS No. 2097900-84-8

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide

Cat. No.: B2624854
CAS No.: 2097900-84-8
M. Wt: 434.371
InChI Key: YRPYXFMNFKSMHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N’-[4-(trifluoromethoxy)phenyl]ethanediamide is a complex organic compound characterized by the presence of furan, phenyl, hydroxyethyl, and trifluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N’-[4-(trifluoromethoxy)phenyl]ethanediamide typically involves multi-step organic reactions. One common approach is the coupling of furan-2-yl phenyl derivatives with hydroxyethyl and trifluoromethoxy phenyl groups under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N’-[4-(trifluoromethoxy)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-yl phenyl oxides, while reduction could produce hydroxyethyl derivatives with altered functional groups.

Scientific Research Applications

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N’-[4-(trifluoromethoxy)phenyl]ethanediamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N’-[4-(trifluoromethoxy)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan-2-yl phenyl derivatives and trifluoromethoxy phenyl compounds. These compounds share structural similarities but may differ in their functional groups and overall properties.

Uniqueness

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N’-[4-(trifluoromethoxy)phenyl]ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N2O5/c22-21(23,24)31-16-9-7-15(8-10-16)26-20(29)19(28)25-12-17(27)13-3-5-14(6-4-13)18-2-1-11-30-18/h1-11,17,27H,12H2,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPYXFMNFKSMHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(C=C2)C(CNC(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.